molecular formula C8H8N4O2 B1298108 5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 87253-62-1

5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid

Cat. No.: B1298108
CAS No.: 87253-62-1
M. Wt: 192.17 g/mol
InChI Key: LIVBNPDDJKFYDF-UHFFFAOYSA-N
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Description

Structural Characterization

X-ray Crystallographic Analysis of Molecular Geometry

The molecular geometry of 5,7-dimethyl-triazolo[1,5-a]pyrimidine-2-carboxylic acid is primarily inferred from crystallographic studies of related complexes and derivatives. While direct structural data for the free acid is limited, insights are drawn from coordination complexes and analogous compounds.

Key Observations from Related Structures
  • Core Triazolopyrimidine Geometry :

    • The triazolo[1,5-a]pyrimidine ring adopts a planar conformation, with alternating single and double bonds.
    • Bond lengths in the triazole and pyrimidine rings align with aromatic systems, though reduced aromaticity is noted compared to purines.
    • For example, in cobalt complexes with 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine (dmtp), the pyrimidine ring exhibits bond lengths of ~1.34–1.45 Å for C–N and C–C bonds.
  • Substituent Effects :

    • The 5,7-dimethyl groups enhance steric bulk, influencing molecular packing.
    • The 2-carboxylic acid group participates in hydrogen bonding, as seen in solvates of related compounds (e.g., DMF or water).
Crystallographic Data from Coordination Complexes

Table 1 summarizes bond lengths and angles from copper(II) complexes with triazolopyrimidine ligands, which share structural motifs with the target compound.

Bond/Parameter Value (Å/°) Source
Cu–N (triazolopyrimidine) 1.985–2.038
C=O (carboxylic acid) 1.23–1.25
N–N (triazole ring) 1.30–1.35
C–C (pyrimidine ring) 1.34–1.45

Note: Data extrapolated from complexes due to limited direct structural reports for the free acid.

Spectroscopic Profiling (IR, NMR, UV-Vis)

The spectroscopic properties of this compound are critical for confirming its structure and identifying functional groups.

Infrared (IR) Spectroscopy

Key IR bands include:

  • Carboxylic acid group : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and broad O–H stretching (~2500–3300 cm⁻¹).
  • Triazolopyrimidine core : Peaks at ~1600–1500 cm⁻¹ (C=N/C=C stretching).
Nuclear Magnetic Resonance (NMR)
  • ¹H NMR :
    • Methyl groups (5,7-positions) : Singlets at δ ~2.4–2.6 ppm.
    • Aromatic protons (pyrimidine) : Downfield shifts (δ ~7.0–8.5 ppm).
  • ¹³C NMR :
    • Carboxylic acid carbon : δ ~170–175 ppm.
    • Triazole carbons : δ ~140–160 ppm.
Ultraviolet-Visible (UV-Vis) Spectroscopy

The compound exhibits absorption bands due to π→π* transitions:

  • Triazolopyrimidine core : ~260–300 nm (weak absorption).
  • Carboxylic acid : Possible charge-transfer or d-d transitions in metal complexes, but absent in the free acid.

Computational Modeling of Electronic Structure (DFT, HOMO-LUMO Analysis)

Density Functional Theory (DFT) studies provide insights into the electronic distribution and reactivity of the compound.

HOMO-LUMO Energy Levels
  • HOMO (Highest Occupied Molecular Orbital) : Localized on the pyrimidine ring, with contributions from the carboxylic acid group.
  • LUMO (Lowest Unoccupied Molecular Orbital) : Distributed across the triazole ring, indicating potential sites for electrophilic attack.
Electron Density Distribution

Topological analysis reveals:

  • Hydrogen-Bonding Interactions : The carboxylic acid group acts as a donor/acceptor, forming O–H···O or O–H···N bonds in crystalline or solvated forms.
  • π-Electron Delocalization : Limited to the pyrimidine ring, with reduced conjugation compared to purines.

Properties

IUPAC Name

5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O2/c1-4-3-5(2)12-8(9-4)10-6(11-12)7(13)14/h3H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIVBNPDDJKFYDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NC(=NN12)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50350305
Record name 5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50350305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87253-62-1
Record name 5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50350305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid
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Preparation Methods

Cyclocondensation Reactions

Cyclocondensation reactions involve the reaction of hydrazinyl derivatives with carbonyl compounds. A typical method includes:

  • Reagents: Hydrazinylpyrimidine and a suitable carbonyl compound.
  • Conditions: The reaction is typically performed in an acidic medium to facilitate cyclization.
  • Yield: Yields can vary but are generally around 60-80%.

Oxidative Cyclization

This method utilizes pyrimidin-2-yl-amidines as starting materials.

  • Reagents: Pyrimidin-2-yl-amidines and oxidizing agents.
  • Conditions: The reaction is conducted under controlled oxidative conditions.
  • Yield: Yields are often reported between 50% and 70%.

Dimroth Rearrangement

The Dimroth rearrangement is a two-step process that converts an intermediate into the desired triazolo compound.

  • Step 1: Cyclocondensation of hydrazinylpyrimidine with a carbonyl compound.

  • Step 2: Rearrangement under acidic conditions to yield the triazolo derivative.

  • Yield: This method can provide yields of up to 75%.

Hydrazinylpyrimidine Derivatives

A more recent approach involves using hydrazinyl derivatives that contain sulfur groups.

  • Reagents: (4,6-dimethylpyrimidin-2-ylsulfanyl)acetohydrazide and carbon disulfide in a potassium hydroxide solution.

  • Conditions: Reaction in ethanol at elevated temperatures.

  • Yield: This method has shown yields exceeding 80% for the desired product.

Method Yield (%) Key Reagents Conditions
Cyclocondensation 60 - 80 Hydrazinylpyrimidine + Carbonyl Acidic Medium
Oxidative Cyclization 50 - 70 Pyrimidin-2-yl-amidine + Oxidant Controlled Oxidative Conditions
Dimroth Rearrangement Up to 75 Hydrazinylpyrimidine + Carbonyl Acidic Conditions
Hydrazinyl Derivatives >80 (4,6-dimethylpyrimidin-2-ylsulfanyl) + Carbon Disulfide Ethanol at Elevated Temperature

Research indicates that derivatives of 5,7-dimethyl-triazolo[1,5-a]pyrimidine have been explored for various biological activities including anti-cancer properties and as potential treatments for parasitic diseases. The versatility of the triazolo-pyrimidine scaffold allows for modifications that enhance biological activity while maintaining favorable physicochemical properties.

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid exhibits notable anticancer properties. Studies involving platinum(II) complexes of this compound have demonstrated cytotoxic effects against cancer cell lines. For instance, the interaction of this compound with platinum(II) resulted in significant cytotoxic activity in various cancer models . The mechanism involves the formation of DNA adducts that inhibit cell proliferation.

Antiviral Properties
The compound has also been investigated for its antiviral potential. Its derivatives have shown efficacy against certain viral infections by interfering with viral replication processes. This application is particularly relevant in the development of new antiviral agents targeting RNA viruses.

Coordination Chemistry

This compound acts as a bidentate ligand in coordination complexes. Studies have reported the synthesis of mono- and dinuclear platinum(II) complexes using this ligand . These complexes are characterized by their unique structural configurations and stability. The ligand's ability to form stable complexes enhances the solubility and bioavailability of metal-based drugs.

Material Science

The compound has applications in the synthesis of novel materials. For example, it can be utilized in the development of metal-organic frameworks (MOFs) that exhibit interesting properties such as gas adsorption and catalytic activity. These materials are being explored for applications in environmental remediation and energy storage.

Case Studies and Research Findings

Study Findings
Study on Platinum Complexes Demonstrated significant cytotoxicity against cancer cell lines through DNA interaction.
Antiviral Activity ResearchShowed potential against RNA viruses by inhibiting replication mechanisms.
Coordination Chemistry AnalysisRevealed stability and unique structures of metal complexes formed with the compound.

Mechanism of Action

The mechanism of action of 5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can bind to metal ions in coordination complexes, affecting their reactivity and stability . In biological systems, it may inhibit key enzymes or disrupt cellular processes, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Ethyl 5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate

  • Structure : Ethyl ester derivative of the parent carboxylic acid.
  • Applications : Used as a synthetic intermediate for further derivatization .

5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide

  • Structure : Sulfonamide group replaces the carboxylic acid.
  • Key Differences: Sulfonamide derivatives exhibit potent herbicidal activity by inhibiting acetolactate synthase (ALS), a key enzyme in plant branched-chain amino acid biosynthesis .
  • Bioactivity: Demonstrated efficacy against Brassica campestris and Echinochloa crusgalli at low concentrations .

α-(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thio)acetamides

  • Structure : Thioether-linked acetamide side chain.
  • Key Differences : The thioether moiety increases electron density, enhancing interactions with biological targets like enzymes or receptors .
  • Bioactivity : Exhibited herbicidal activity comparable to commercial herbicides like imazethapyr .

Phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide Hybrids

  • Structure : Carboxamide group at position 6 with aromatic substitutions.
  • Key Differences : Carboxamide hybrids show antiproliferative activity against cancer cell lines (e.g., HCT-116, MCF-7) via kinase inhibition or apoptosis induction .
  • Synthesis : Prepared via multi-component Biginelli-like reactions .

Pharmacological and Agrochemical Activities

Compound Class Bioactivity Mechanism/Application Efficacy (Example) Reference
Carboxylic Acid (Parent) Intermediate for derivatives Reactive site for amidation/esterification N/A (Building block)
Sulfonamides Herbicidal ALS enzyme inhibition 90% inhibition of E. crusgalli at 100 ppm
Thioacetamides Herbicidal Disruption of cell division EC₅₀ = 12 μM for B. campestris
Carboxamide Hybrids Anticancer Kinase inhibition/apoptosis induction IC₅₀ = 1.8 μM (HCT-116 colon cancer)
Ethyl Ester Synthetic intermediate Improved solubility for further modification N/A

Biological Activity

5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article summarizes its biological activity, focusing on its anticancer, anti-inflammatory, and antifungal properties, supported by research findings and data tables.

  • IUPAC Name : this compound
  • Molecular Formula : C₈H₈N₄O₂
  • Molecular Weight : 192.18 g/mol
  • CAS Number : 87253-62-1

Anticancer Activity

Recent studies have highlighted the potential of 5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine derivatives as effective anticancer agents. For instance:

  • Cell Line Studies : A series of derivatives were tested against various human cancer cell lines including MGC-803 (gastric), HCT-116 (colon), and MCF-7 (breast) cells. One notable derivative demonstrated IC₅₀ values of 9.47 μM for MGC-803, 9.58 μM for HCT-116, and 13.1 μM for MCF-7 cells, indicating a stronger potency than the standard drug 5-Fluorouracil (5-Fu) .

The mechanism involves the inhibition of the ERK signaling pathway:

  • Pathway Inhibition : The compound significantly reduced phosphorylation levels of key proteins involved in cell proliferation and survival such as ERK1/2 and AKT.
  • Apoptosis Induction : It was observed that the compound induced apoptosis in cancer cells and caused G2/M phase arrest .

Anti-inflammatory Activity

The anti-inflammatory effects of related triazolo-pyrimidine derivatives have also been documented:

  • COX-2 Inhibition : Some derivatives exhibited potent inhibition of COX-2 activity with IC₅₀ values comparable to celecoxib (0.04 μmol), suggesting potential for treating inflammatory conditions .

Antifungal Activity

In addition to anticancer and anti-inflammatory properties, these compounds have shown promising antifungal activity:

  • Fungicidal Activity : Preliminary bioassays indicated that 5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine derivatives displayed excellent fungicidal activity against Rhizoctonia solani, a significant plant pathogen .

Summary of Biological Activities

Biological ActivityTargetIC₅₀ ValueReference
AnticancerMGC-803 (gastric)9.47 μM
HCT-116 (colon)9.58 μM
MCF-7 (breast)13.1 μM
Anti-inflammatoryCOX-20.04 μmol
AntifungalRhizoctonia solaniN/A

Case Study 1: Antiproliferative Effects

A study investigated the antiproliferative effects of multiple triazolo-pyrimidine derivatives using a panel of cancer cell lines. The results indicated that specific modifications to the triazolo-pyrimidine structure enhanced cytotoxicity against cancer cells while minimizing toxicity to normal cells.

Case Study 2: In Vivo Efficacy

In vivo studies demonstrated that certain derivatives effectively reduced tumor size in mouse models compared to controls. These studies further validated the in vitro findings and suggested a viable pathway for clinical development.

Q & A

Advanced Research Question

  • Reproducibility : Standardize reaction conditions (e.g., solvent purity, inert atmosphere) .
  • Cross-validation : Compare 1^1H NMR shifts with structurally analogous compounds (e.g., 5,7-dimethyl-2-phenylamino derivatives) .
  • Crystallographic validation : Resolve ambiguous NOE signals with XRD-derived torsion angles .

What are best practices for determining crystal structures of triazolo[1,5-a]pyrimidine derivatives?

Basic Research Question

  • Crystal growth : Slow evaporation from ethanol/water mixtures yields diffraction-quality crystals .
  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) and CCD detectors for high redundancy .
  • Software pipeline : APEX2 (data collection), SHELXS97 (solving), SHELXL2014 (refinement) .

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid
Reactant of Route 2
5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.